1-Phenethyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea
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Overview
Description
1-(2-phenylethyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phenylethyl group and a phenylpiperazine moiety, which contribute to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenylethyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea typically involves the reaction of 1-(2-phenylethyl)piperazine with an appropriate isocyanate or carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired urea derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-phenylethyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylpiperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to bind to dopamine receptors, modulating their activity and influencing neurological pathways. This interaction can lead to various pharmacological effects, including potential therapeutic benefits for conditions like Parkinson’s disease .
Comparison with Similar Compounds
1-(2-phenylethyl)piperazine: Shares the phenylethyl and piperazine moieties but lacks the urea group.
4-phenylpiperazine: Contains the phenylpiperazine moiety but without the phenylethyl and urea groups.
Uniqueness: 1-(2-phenylethyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea is unique due to the combination of its phenylethyl, phenylpiperazine, and urea groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with simpler analogues .
Properties
Molecular Formula |
C21H28N4O |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea |
InChI |
InChI=1S/C21H28N4O/c26-21(22-12-11-19-7-3-1-4-8-19)23-13-14-24-15-17-25(18-16-24)20-9-5-2-6-10-20/h1-10H,11-18H2,(H2,22,23,26) |
InChI Key |
RBQAVYLFOYJUBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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